molecular formula C9H18N4O2 B14175848 4-(hydrazinecarbonyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 176178-89-5

4-(hydrazinecarbonyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B14175848
CAS No.: 176178-89-5
M. Wt: 214.27 g/mol
InChI Key: AMRRFYGYMDPEDT-UHFFFAOYSA-N
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Description

4-(hydrazinecarbonyl)-N,N-dimethylpiperidine-1-carboxamide is a chemical compound that belongs to the class of hydrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hydrazinecarbonyl)-N,N-dimethylpiperidine-1-carboxamide typically involves the reaction of N,N-dimethylpiperidine-1-carboxamide with hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(hydrazinecarbonyl)-N,N-dimethylpiperidine-1-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted piperidine compounds .

Scientific Research Applications

4-(hydrazinecarbonyl)-N,N-dimethylpiperidine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(hydrazinecarbonyl)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(hydrazinecarbonyl)-5-methyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide
  • N-(4-(2-(5-bromo-2-hydroxybenzylidene)hydrazinecarbonyl)phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide

Uniqueness

4-(hydrazinecarbonyl)-N,N-dimethylpiperidine-1-carboxamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its hydrazine group is particularly reactive, making it a valuable compound in synthetic chemistry .

Properties

CAS No.

176178-89-5

Molecular Formula

C9H18N4O2

Molecular Weight

214.27 g/mol

IUPAC Name

4-(hydrazinecarbonyl)-N,N-dimethylpiperidine-1-carboxamide

InChI

InChI=1S/C9H18N4O2/c1-12(2)9(15)13-5-3-7(4-6-13)8(14)11-10/h7H,3-6,10H2,1-2H3,(H,11,14)

InChI Key

AMRRFYGYMDPEDT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)NN

Origin of Product

United States

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